1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-(methylthio)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-(methylthio)phenyl)propan-1-one" is an intricate organic compound, characterized by its bicyclic structure fused with phenyl and methylthio groups. This structural complexity lends itself to various applications in scientific research, particularly in the realms of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of "1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-(methylthio)phenyl)propan-1-one" typically involves multi-step organic reactions. Starting from easily available precursors, one might undergo processes like cyclization, functional group transformations, and coupling reactions. Key conditions include precise temperature control and the use of catalysts to ensure the correct stereochemistry.
Industrial Production Methods: In an industrial setting, large-scale synthesis requires optimized conditions for higher yields and purity. This often includes the use of specialized reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: : Reduction reactions might target the ketone group, converting it into secondary alcohols under catalytic hydrogenation.
Substitution: : Nucleophilic substitutions can occur at the phenyl ring or the bicyclic structure, introducing new functional groups.
Common Reagents and Conditions
Oxidation: : Use of agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Catalytic hydrogenation using palladium on carbon.
Substitution: : Reagents like alkyl halides for introducing new alkyl groups.
Major Products
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Conversion to secondary alcohols.
Substitution: : Formation of various derivatives depending on the substituents introduced.
Scientific Research Applications
"1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-(methylthio)phenyl)propan-1-one" is utilized in diverse research areas:
Chemistry: : As a model compound in studying reaction mechanisms and stereochemistry.
Biology: : Its interactions with biological macromolecules help in understanding enzyme-substrate interactions.
Medicine: : Investigated for its potential therapeutic effects, particularly in neurological disorders.
Industry: : Used as an intermediate in the synthesis of more complex pharmaceutical agents.
Mechanism of Action
The compound's mechanism of action involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. Its bicyclic structure allows for high-affinity binding, modulating the activity of these targets and altering biochemical pathways. This can lead to therapeutic effects, such as analgesic or anti-inflammatory actions.
Comparison with Similar Compounds
Comparing "1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-(methylthio)phenyl)propan-1-one" with other similar compounds, its unique structural features stand out. The presence of the methylthio group and the specific stereochemistry confer distinct properties that might lead to different biological activities and reactivity profiles.
Similar Compounds
Compounds with azabicyclo[3.2.1]octane core but without the methylthio substituent.
Analogues with different functional groups on the phenyl ring.
Derivatives with alternative stereochemistry at key positions.
Properties
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-methylsulfanylphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NOS/c1-20-16-10-5-13(6-11-16)7-12-17(19)18-14-3-2-4-15(18)9-8-14/h2-3,5-6,10-11,14-15H,4,7-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCJNDFFGSIOEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)N2C3CCC2C=CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.